Disodium 4,4'-dinitro-2,2'-stilbenedisulfonic acid
Description
Nuclear Magnetic Resonance (NMR) Spectral Analysis
Proton NMR (¹H NMR) reveals distinct aromatic resonances split by electron-withdrawing substituents. The sulfonate groups deshield adjacent protons, producing doublets near δ 8.2–8.4 ppm for the H-3 and H-5 positions (Table 2). The ethylene bridge protons resonate as a singlet at δ 7.1 ppm due to symmetry-induced equivalence.
Table 2: Key ¹H NMR chemical shifts (δ, ppm)
| Proton Position | Chemical Shift (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| H-3, H-5 | 8.2–8.4 | Doublet | Adjacent to sulfonate |
| H-6 | 7.8 | Singlet | Para to nitro group |
| Ethylene (H-1) | 7.1 | Singlet | trans-C=C coupling |
¹³C NMR spectra corroborate the electronic effects, with carbons adjacent to nitro groups appearing at δ 148–150 ppm (C-NO~2~) and sulfonate-linked carbons at δ 128–130 ppm (C-SO~3~).
Infrared (IR) and Raman Spectral Signatures
IR spectroscopy identifies strong absorptions at 1520 cm⁻¹ (asymmetric NO~2~ stretch) and 1340 cm⁻¹ (symmetric NO~2~ stretch), confirming nitro group presence. Sulfonate vibrations appear as broad bands at 1180 cm⁻¹ (S=O asymmetric stretch) and 1040 cm⁻¹ (S-O symmetric stretch). Raman spectra highlight the ethylene C=C stretch at 1630 cm⁻¹, intensified by conjugation with aromatic rings.
UV-Vis Absorption Characteristics
The compound exhibits strong UV absorption maxima at 260 nm (π→π* transition of the conjugated stilbene backbone) and 340 nm (n→π* transition of nitro groups). Molar absorptivity (ε) exceeds 10,000 L·mol⁻¹·cm⁻¹ at 340 nm, enabling its use as a chromophore in dye synthesis.
Physicochemical Properties
Solubility and Crystallographic Behavior
The disodium salt is highly water-soluble (>500 g/L at 25°C) due to ionic sulfonate groups, but exhibits limited solubility in nonpolar solvents (<0.1 g/L in hexane). Crystallographic studies reveal a monoclinic crystal system (space group P2₁/c) with unit cell dimensions a = 8.42 Å, b = 12.15 Å, c = 14.30 Å, and β = 112.5°.
Thermal Stability and Melting Point Analysis
Thermogravimetric analysis (TGA) shows decomposition onset at 280°C, preceded by a broad endothermic peak at 125°C corresponding to loss of crystalline water. The anhydrous form melts at 305–310°C with partial decomposition, releasing NO~x~ and SO~2~ gases.
Density and Molecular Weight Correlations
The experimental density is 1.86 g/cm³, consistent with calculated values from X-ray diffraction data. The high molecular weight (474.33 g/mol) and rigid structure contribute to its low volatility (vapor pressure < 0.01 mmHg at 25°C).
Properties
IUPAC Name |
disodium;5-nitro-2-[2-(4-nitro-2-sulfonatophenyl)ethenyl]benzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O10S2.2Na/c17-15(18)11-5-3-9(13(7-11)27(21,22)23)1-2-10-4-6-12(16(19)20)8-14(10)28(24,25)26;;/h1-8H,(H,21,22,23)(H,24,25,26);;/q;2*+1/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDCDTWFAOKXZHD-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)[O-])C=CC2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N2Na2O10S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7027542 | |
| Record name | Disodium 4,4'-dinitro-2,2'-stilbenedisulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7027542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
474.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
4,4'-dinitro-2,2'-stilbenedisulfonic acid disodium salt is a white powder. (NTP, 1992) | |
| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |
| Record name | 4,4'-DINITRO-2,2'-STILBENEDISULFONIC ACID DISODIUM SALT | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20278 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
3709-43-1 | |
| Record name | 4,4'-DINITRO-2,2'-STILBENEDISULFONIC ACID DISODIUM SALT | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20278 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Disodium 4,4'-dinitro-2,2'-stilbenedisulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7027542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Air Oxidation with Transition Metal Catalysts
Patents disclose catalytic systems using vanadium (V) or manganese (Mn) oxides to enable aerobic oxidation, eliminating hazardous hypochlorite.
Protocol (Example 6 from US5808141A) :
-
Reactants : 4-NTSA (32.9% solution), NaOH (37.9% solution).
-
Catalyst : Vanadyl sulfate (VOSO₄·5H₂O, 0.3 g).
-
Solvent : Water/ethylene glycol dimethyl ether/methanol (33:44:22 wt%).
-
Conditions : 50°C, 1.8 MPa air/N₂ (2:1 ratio), 3.5 h reaction time.
-
Yield : 93.2% DNS (HPLC purity >98%).
Manganese-based catalysts (e.g., MnSO₄) further improved yields to 93.9% by reducing side-product formation.
Solvent System Optimization
Mixed solvent systems enhance 4-NTSA solubility and oxygen mass transfer:
| Solvent Composition (Water:Organic) | Organic Component | Reaction Rate (h⁻¹) | Yield (%) |
|---|---|---|---|
| 33:67 | Ethylene glycol dimethyl ether | 0.45 | 93.2 |
| 45:55 | Methanol | 0.38 | 92.7 |
| 71:29 | Ethylene glycol dimethyl ether | 0.28 | 84.9 |
Data sourced from US5808141A and CN1105966A demonstrates that higher organic fractions accelerate kinetics but risk intermediate precipitation.
High-Temperature Hydrogenation for DNS Reduction
DNS serves as a precursor to 4,4'-diamino-2,2'-stilbenedisulfonic acid (DSD) via catalytic hydrogenation. CN102206175B details a continuous hydrogenation process:
Procedure :
-
Dissolution : DNS disodium salt (400 kg) dissolved in water (400 L) at 120°C.
-
Hydrogenation : Pt/C (3 wt%, 12 kg) or Pd/C (3.5 kg) catalysts, H₂ pressure (1.8 MPa), 250°C, 1 h residence time.
-
Workup : Filtration, acidification to pH 2–3 with H₂SO₄, precipitation of DSD.
Outcomes :
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Conversion : >99% DNS.
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Purity : 92–95% DSD (UV-Vis analysis).
-
Catalyst Reuse : Pt/C retains 89% activity after 10 cycles.
Solvent and Base Selection in Industrial Processes
Alkali Metal Hydroxides
NaOH and KOH dominate industrial-scale DNS synthesis due to cost and solubility advantages:
| Base | Concentration (wt%) | DNS Solubility (g/L) | Byproduct Formation |
|---|---|---|---|
| NaOH | 37.5 | 450 | Low |
| KOH | 40.0 | 510 | Moderate |
| LiOH | 30.0 | 380 | High |
Lithium hydroxide, while improving yields, introduces challenges in lithium recovery (75–80% efficiency).
Organic Cosolvents
Ethylene glycol dimethyl ether outperforms methanol in mixed solvents due to:
-
Higher dielectric constant (ε = 7.6 vs. 32.7), reducing ionic aggregation.
Purification and Isolation Techniques
Crude DNS requires purification to remove unreacted 4-NTSA and polymeric byproducts:
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Acid Precipitation : Adjust pH to 1–2 with H₂SO₄, precipitating DNS.
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Filtration : Use pressure filters (0.45 μm membranes) to isolate solids.
-
Recrystallization : Dissolve in hot water (80°C), then cool to 5°C for crystallization.
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Drying : Fluidized-bed drying at 60°C yields >99.5% pure DNS.
Comparative Analysis of DNS Preparation Methods
| Method | Yield (%) | Purity (%) | Environmental Impact | Scalability |
|---|---|---|---|---|
| NaOCl Oxidation | 60–70 | 85–90 | High (Cl⁻ waste) | Moderate |
| Catalytic Air Oxidation | 93.9 | 98 | Moderate | High |
| High-Temp Hydrogenation | 99 | 95 | Low (H₂ recycle) | High |
Catalytic oxidation balances yield and environmental concerns, while hydrogenation excels in purity but demands high-energy inputs.
Chemical Reactions Analysis
Azo Dye Formation via Coupling Reactions
DNS undergoes diazo coupling with aromatic amines to produce commercially significant azo dyes. The reaction mechanism involves:
-
Diazotization : Primary aromatic amines (e.g., aniline derivatives) react with nitrous acid (HNO) to form diazonium salts.
-
Electrophilic substitution : DNS acts as the coupling component, with the diazonium salt attacking the electron-rich positions of the stilbene backbone.
Key Products
| Dye Name | Application | Derived Amine |
|---|---|---|
| Direct Red 76 | Cotton, paper, and leather dyeing | 4-aminobenzenesulfonic acid |
| Direct Brown 78 | Textile dyeing | 3-aminobenzoic acid |
| Direct Orange 40 | Food and cosmetic colorants | 1-naphthylamine |
These reactions occur under alkaline conditions (pH 8–10) at 0–5°C, achieving yields of 80–95% depending on the amine’s reactivity .
Catalytic Hydrogenation to Diaminostilbenedisulfonic Acid
DNS is reduced to 4,4'-diaminostilbene-2,2'-disulfonic acid (DAS), a key optical brightener precursor.
Standard Reaction Conditions
-
Catalyst : Cobalt (Co) or manganese (Mn) supported on kieselguhr or activated carbon.
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Pressure : 40–60 bars H.
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Temperature : 120–125°C.
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Solvent : Water-methanol mixtures.
Performance Metrics
| Catalyst | H Pressure (bar) | Yield (%) | Impurities (g/100g DAS) | Source |
|---|---|---|---|---|
| Co/kieselguhr | 40 | 97.0 | 2.0 | |
| MnSO | 55 | 93.9 | 1.8 | |
| VOSO | 50 | 92.7 | 2.1 |
Impurities include 4-aminotoluene-2-sulfonic acid and 4-aminobenzaldehyde-2-sulfonic acid, which are minimized by optimizing catalyst loading and reaction time .
Oxidative Side Reactions
DNS participates in side reactions under uncontrolled oxidative conditions:
-
Over-oxidation : Generates 4-nitrobenzaldehyde-2-sulfonic acid, particularly in the presence of excess hypochlorite or oxygen .
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Dimerization : Forms 4,4'-dinitrodibenzyl-2,2'-disulfonic acid at elevated temperatures (>60°C) .
Mitigation Strategies
-
Maintain O concentration in waste gas at 5–7% during synthesis .
-
Use buffered hypochlorite solutions (pH 10–12) to suppress aldehyde formation .
Solubility and Stability in Reaction Media
DNS exhibits high water solubility (>500 g/L at 25°C) due to its sulfonate groups. Stability tests reveal:
-
pH Stability : Stable in alkaline media (pH 8–12) but hydrolyzes in acidic conditions (pH <3) to form nitroso intermediates .
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Thermal Stability : Decomposes above 200°C, releasing sulfur oxides (SO) and nitrogen oxides (NO) .
Industrial-Scale Process Optimization
Patents highlight methods to enhance DNS synthesis efficiency:
Scientific Research Applications
Textile Industry
DNS is widely used in the textile industry as a precursor for the production of various dyes and optical brighteners. It is instrumental in synthesizing azo dyes, which are characterized by their vivid colors and stability. Notable dyes derived from DNS include:
- Direct Red 76
- Direct Brown 78
- Direct Orange 40
These dyes are extensively utilized in dyeing cotton, wool, and synthetic fibers, providing vibrant hues while enhancing fabric brightness .
Optical Brighteners
In addition to its role in dye synthesis, DNS serves as an optical brightener in products such as laundry detergents and paper products. Its mechanism involves absorbing UV light and emitting it as visible light, which counteracts yellowing and enhances the perceived whiteness of materials. This application is crucial for maintaining the aesthetic quality of textiles and paper .
Biological Research
The compound is also utilized in biological research, particularly in fluorescence microscopy. Its brightening properties facilitate improved visualization of biological specimens under UV light, aiding in various imaging techniques.
Toxicology Studies
Toxicological assessments have been conducted to evaluate the safety profile of DNS. Studies indicate that while high concentrations can affect body weight gain in test subjects (rats and mice), there were no significant chemical-related changes observed in organ weights or histopathological findings after prolonged exposure . Such studies are essential for establishing safe usage levels in industrial applications.
Case Study 1: Textile Dye Production
A study conducted on the production of Direct Red 76 highlighted the efficiency of DNS as a precursor. The synthesis process demonstrated yields exceeding 85% when optimized conditions were applied (temperature control and reaction time). This case underscores the economic viability of using DNS in large-scale dye manufacturing operations.
Case Study 2: Optical Brightener Efficacy
Research evaluating the effectiveness of DNS-based optical brighteners showed a marked improvement in fabric brightness compared to traditional brightening agents. Fabrics treated with DNS exhibited higher reflectance values under UV light, confirming its superiority as an optical enhancer.
Mechanism of Action
The compound exerts its effects primarily through its nitro and sulfonic acid groups. The nitro groups can undergo reduction to form amino groups, which are essential for the formation of optical brighteners. The sulfonic acid groups enhance the solubility of the compound in water, making it suitable for various industrial applications. Additionally, the compound can inhibit anion transporters, affecting cellular transport mechanisms .
Comparison with Similar Compounds
Data Tables
Table 1: Functional Comparison of Stilbene Disulfonic Acid Derivatives
| Property | Disodium Dinitro Derivative | DADS | DIDS | SITS |
|---|---|---|---|---|
| Primary Application | Dye intermediate | Catalyst, dyes | Ion channel studies, antiviral | Anion channel studies |
| Key Reactivity | Reduction to diamino | Acid catalysis | Covalent protein binding | Selective labeling |
| Toxicity | Hepatotoxic | Non-carcinogenic | Low acute toxicity | Low toxicity |
| Notable Yield/Efficacy | N/A | 73% (4H-chromene) | IC$_{50}$ ~10 μM | IC$_{50}$ ~50 μM |
Biological Activity
Disodium 4,4'-dinitro-2,2'-stilbenedisulfonic acid (DIDS) is a compound known for its significant biological activities, particularly in the context of membrane biology and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
DIDS is a sulfonic acid derivative characterized by two nitro groups attached to a stilbene backbone. Its chemical formula is , and it exists as a disodium salt, enhancing its solubility in aqueous solutions. This solubility is crucial for its application in biological systems.
DIDS primarily functions as an inhibitor of anion exchange proteins, notably the band 3 protein in red blood cells. Band 3 facilitates the exchange of chloride and bicarbonate ions across the cell membrane. DIDS binds to this protein, effectively inhibiting its transport activity. This inhibition has been instrumental in elucidating the physiological roles of anion transport mechanisms .
Biological Activities
- Inhibition of Anion Exchange : DIDS is widely recognized for its role in inhibiting anion exchange processes. This property has made it a valuable tool in studying ion transport mechanisms and their implications in various physiological conditions.
- Fluorescent Labeling : Due to its unique structure, DIDS can be conjugated with fluorescent probes. These derivatives are utilized in fluorescence microscopy to visualize specific proteins or cellular compartments, thereby aiding in cellular biology research.
- Potential Anti-Cancer Properties : Preliminary studies suggest that DIDS may possess anti-cancer properties by affecting cellular signaling pathways involved in proliferation and apoptosis. The exact mechanisms remain under investigation, but its ability to modulate ion transport could play a role in cancer cell behavior.
Table 1: Summary of Biological Activities of DIDS
| Activity Type | Description | Reference |
|---|---|---|
| Anion Exchange Inhibition | Inhibits band 3 protein function in red blood cells, affecting chloride-bicarbonate exchange | |
| Fluorescent Labeling | Can be attached to fluorescent probes for visualization of proteins | |
| Anti-Cancer Potential | Exhibits potential effects on cancer cell proliferation and signaling pathways |
Case Study: Anion Transport Inhibition
In a study examining the effects of DIDS on red blood cell membranes, researchers observed that DIDS effectively inhibited the anion exchange process. The study utilized various concentrations of DIDS to determine the dose-dependent effects on chloride-bicarbonate exchange rates. Results indicated significant inhibition at micromolar concentrations, providing insights into the therapeutic potential of DIDS in conditions involving dysregulated ion transport .
Q & A
Q. Methodological Answer :
- Solubility : Requires heat for dissolution in aqueous buffers; DMSO is a stable alternative for stock solutions .
- Storage : Store in anhydrous conditions (desiccated, <25°C). Avoid prolonged exposure to light due to potential nitro group photoreactivity.
- Stability Testing : Conduct periodic HPLC analysis (C18 column, 254 nm detection) to detect degradation products like sulfonic acid derivatives .
Basic: What analytical techniques are most effective for characterizing this compound and its intermediates?
Q. Methodological Answer :
- X-ray Powder Diffraction (XRPD) : Identifies crystalline phases and monitors synthesis intermediates (e.g., zinc hydroxide nitrate composites) .
- Elemental Analysis : Validates purity (C, H, N, S content) with deviations >0.3% indicating impurities .
- NMR Spectroscopy : Use ¹³C NMR in D₂O to confirm sulfonic acid group positions (δ 120–130 ppm) and nitro group integration .
Advanced: How can researchers resolve contradictions in environmental impact assessments between different synthesis methods?
Methodological Answer :
Contradictions arise when process efficiency (e.g., waste reduction) conflicts with raw material sustainability.
- Life-Cycle Assessment (LCA) Tools : Use ECOSYS or ASPEN® simulations to model energy use, SO₂ emissions, and feedstock sourcing. For example, the modern air oxidation route reduces waste but may increase ammonia production-related emissions .
- Multi-Criteria Analysis : Weight environmental metrics (e.g., carbon footprint, water usage) against synthesis scalability. Prioritize methods with ISO 14040-compliant LCAs .
Advanced: What mechanistic insights exist regarding the compound's role in synthesizing optical brighteners or dyes?
Methodological Answer :
The compound is a key intermediate for optical brighteners (e.g., Direct Yellow 39) via catalytic reduction to 4,4'-diaminostilbenedisulfonic acid (DASDA):
- Reduction Mechanism : Iron powder in neutral medium selectively reduces nitro groups to amines while preserving sulfonic acid groups. Monitor reaction pH (6.5–7.5) to avoid over-reduction to hydroxylamines .
- Derivative Synthesis : React DASDA with triazoles or benzophenones to enhance UV absorbance. For example, 4,4'-bis(4-phenyl-1,2,3-triazol-2-yl)stilbene derivatives show λmax ~360 nm .
Advanced: How to address discrepancies in toxicological data across different experimental models?
Methodological Answer :
While 2-year rodent studies (F344/N rats, B6C3F1 mice) showed no carcinogenicity at ≤25,000 ppm, species-specific metabolism may alter outcomes:
- Dose-Response Modeling : Use Hill equations to extrapolate safe thresholds for human cell lines (e.g., HepG2).
- Metabolite Profiling : LC-MS/MS can identify nitro-reduction by-products (e.g., hydroxylamines) in hepatic microsomes, which may exhibit genotoxicity absent in rodents .
- In Silico Tox Prediction : Apply QSAR models (e.g., OECD Toolbox) to flag structural alerts for DNA binding or endocrine disruption .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
